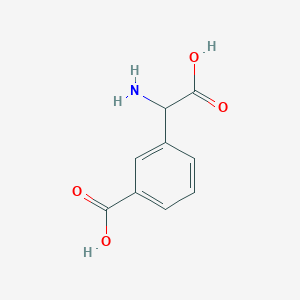

2-Amino-2-(3-carboxyphenyl)acetic acid

Description

BenchChem offers high-quality 2-Amino-2-(3-carboxyphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3-carboxyphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2196-57-8 |

|---|---|

Molecular Formula |

C9H9NO4 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

3-[amino(carboxy)methyl]benzoic acid |

InChI |

InChI=1S/C9H9NO4/c10-7(9(13)14)5-2-1-3-6(4-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14) |

InChI Key |

REEQCKHBOMHDKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 2-Amino-2-(3-carboxyphenyl)acetic acid (3-CPG)

Executive Summary

2-Amino-2-(3-carboxyphenyl)acetic acid, commonly known as 3-Carboxyphenylglycine (3-CPG) , is a synthetic non-proteinogenic amino acid utilized primarily as a pharmacological probe for characterizing metabotropic glutamate receptors (mGluRs). Structurally, it belongs to the phenylglycine class of ligands, which have been pivotal in defining the agonist/antagonist boundaries between Group I (mGluR1/5) and Group II (mGluR2/3) receptor subtypes.

While 3-CPG has been largely superseded by more potent and selective agents (e.g., LY367385 or DCG-IV) for advanced in vivo studies, it remains a critical reference compound for understanding the Structure-Activity Relationships (SAR) of the glutamate binding pocket. This guide details its physicochemical identity, pharmacological profile, and synthesis protocols.

Identity & Nomenclature

The precise identification of stereoisomers is critical in mGluR pharmacology, as activity is often stereospecific (typically the S-isomer is bioactive).

| Attribute | Detail |

| IUPAC Name | 2-Amino-2-(3-carboxyphenyl)acetic acid |

| Common Synonyms | 3-Carboxyphenylglycine; 3-CPG; |

| CAS Number (Racemic) | 2196-57-8 |

| CAS Number (R-isomer) | 13861-01-3 |

| CAS Number (S-isomer) | Not widely commercially indexed; often synthesized de novo or resolved from racemate.[1][2] |

| Molecular Formula | C |

| Molecular Weight | 195.17 g/mol |

| SMILES | NC(C(O)=O)C1=CC=CC(C(O)=O)=C1 |

| Solubility | Soluble in 1M NaOH or dilute acid; sparingly soluble in water at neutral pH. |

Pharmacological Profile[3][4][5]

Mechanism of Action

3-CPG acts as an orthosteric ligand at the glutamate binding site (Venus Flytrap Domain) of metabotropic glutamate receptors. Its activity is defined by the position of the carboxyl group on the phenyl ring relative to the glycine moiety.

-

Group I mGluRs (mGluR1): Acts as a competitive antagonist .

-

Note: The meta-positioning of the carboxyl group (3-CPG) generally confers lower potency compared to the para-position (4-CPG) for mGluR1 antagonism.

-

-

Group II mGluRs (mGluR2): Acts as a partial agonist .

-

Mechanistic Insight: The ability of phenylglycines to toggle between agonist and antagonist states depends on the steric occlusion of the receptor's "closed" active conformation. 3-CPG allows partial closure of the mGluR2 domain but prevents the full closure required for mGluR1 activation.

-

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling cascades modulated by 3-CPG binding to Group I vs. Group II receptors.

Caption: 3-CPG differentially modulates synaptic transmission by blocking postsynaptic mGluR1 (Gq-coupled) while activating presynaptic mGluR2 (Gi-coupled).

Synthesis & Production

For research applications requiring high purity, the Strecker Synthesis is the standard protocol for generating the racemic mixture, followed by chiral resolution if specific isomers are needed.

Synthetic Route (Racemic)

-

Starting Material: 3-Carboxybenzaldehyde (Isophthalaldehydic acid).

-

Reagents: Sodium cyanide (NaCN), Ammonium chloride (NH

Cl), Ammonia (NH -

Reaction:

-

The aldehyde is treated with NaCN and NH

Cl in aqueous ammonia to form the intermediate aminonitrile. -

Hydrolysis: The aminonitrile is hydrolyzed using concentrated hydrochloric acid (HCl) under reflux to yield the amino acid hydrochloride salt.

-

Purification: Neutralization with a base (e.g., NaOH or pyridine) to the isoelectric point precipitates the free zwitterionic amino acid.

-

Protocol: Preparation of 100mM Stock Solution

-

Safety Warning: 3-CPG is an excitotoxic analog; handle with gloves and avoid inhalation.

-

Solvent: 1.0 M NaOH (The compound is insoluble in neutral water).

-

Steps:

-

Weigh 19.52 mg of 3-CPG powder.

-

Add 1.0 mL of 1.0 M NaOH. Vortex vigorously until fully dissolved.

-

Slowly dilute with distilled water or buffer (e.g., HEPES) to the desired concentration.

-

Critical: Check pH. If the solution becomes too acidic (pH < 4), the compound may precipitate. Adjust pH to 7.4 for biological assays.

-

Experimental Applications

In Vitro Slice Physiology

Researchers use 3-CPG to dissect the components of synaptic plasticity.

-

LTP Studies: Used to block the induction of Long-Term Potentiation (LTP) in the CA1 region of the hippocampus, confirming the necessity of mGluR1 activation for this phenomenon.

-

Concentration: Typically applied at 100 µM – 500 µM in perfusion media (ACSF).

Binding Assays

-

Displacement: 3-CPG is used to displace [³H]-Glutamate or [³H]-Quisqualate in membrane preparations to determine the density of specific mGluR subtypes.

-

Selectivity Check: It is often run alongside L-AP4 (Group III agonist) to ensure observed effects are not due to Group III cross-reactivity.

References

-

Hayashi, Y., et al. (1994). "Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor sub-types." Journal of Neuroscience, 14(5), 3370-3377. Link

-

Watkins, J. C., & Collingridge, G. L. (1994). "Phenylglycine derivatives as antagonists of metabotropic glutamate receptors." Trends in Pharmacological Sciences, 15(9), 333-342. Link

-

ChemicalBook. "2-Amino-2-(3-carboxyphenyl)acetic acid Product Properties." Link

-

PubChem. "Compound Summary: (R)-3-Carboxyphenylglycine." National Library of Medicine. Link

Sources

potential biological activity of 2-Amino-2-(3-carboxyphenyl)acetic acid

Executive Summary

2-Amino-2-(3-carboxyphenyl)acetic acid, commonly referred to as 3-Carboxyphenylglycine (3-CPG) , is a synthetic non-proteinogenic amino acid and a structural analogue of glutamate. It serves as a critical pharmacological probe in the study of metabotropic glutamate receptors (mGluRs) .

Unlike ionotropic glutamate receptors (iGluRs) which form ion channels, mGluRs are G-protein-coupled receptors (GPCRs) that modulate synaptic transmission via second messenger systems. The phenylglycine scaffold, to which 3-CPG belongs, is pivotal in discriminating between mGluR subtypes. While hydroxylated phenylglycines (e.g., 3,5-DHPG) typically act as Group I agonists, carboxyphenylglycines like 3-CPG and its regioisomer 4-CPG exhibit complex profiles, often functioning as Group I antagonists and Group II agonists . This duality makes 3-CPG a valuable tool for dissecting the roles of synaptic excitation versus presynaptic inhibition in neurodegenerative pathways.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule consists of a glycine backbone substituted at the

| Property | Data |

| IUPAC Name | 2-Amino-2-(3-carboxyphenyl)acetic acid |

| Common Name | 3-Carboxyphenylglycine (3-CPG) |

| Molecular Formula | |

| Molecular Weight | 195.17 g/mol |

| Chirality | The (S)-enantiomer is the bioactive conformer mimicking L-Glutamate. |

| Solubility | Soluble in 1N NaOH or 1N HCl; limited solubility in neutral water due to zwitterionic lattice energy. |

| pKa Values |

Pharmacological Mechanism[7][8][9]

Structure-Activity Relationship (SAR)

The biological activity of phenylglycines is dictated by the ring substitution pattern. The "Venus Flytrap Domain" (VFD) of mGluRs accommodates glutamate analogues, but the orientation of the distal acidic group determines receptor state stabilization.

-

Agonist Switch: 3,5-dihydroxyphenylglycine (DHPG) stabilizes the active "closed" conformation of mGluR1/5 (Group I).

-

Antagonist/Group II Switch: Replacing hydroxyls with a bulky carboxyl group (as in 3-CPG and 4-CPG) creates steric clash in the Group I VFD, preventing closure (Antagonism). However, this bulk is tolerated or even required for activation of Group II receptors (mGluR2/3), which couple to

proteins.

Signaling Pathways

3-CPG modulates two distinct signaling cascades depending on the receptor subtype engaged:

-

Group I Antagonism (mGluR1/5): Blocks the

-mediated hydrolysis of PIP -

Group II Agonism (mGluR2/3): Activates

proteins, inhibiting adenylyl cyclase and reducing cAMP levels. This typically results in presynaptic inhibition , reducing the release of glutamate and providing neuroprotection against excitotoxicity.

Pathway Visualization

The following diagram illustrates the divergent signaling outcomes modulated by phenylglycine ligands like 3-CPG.

Caption: 3-CPG acts as a molecular switch, blocking excitatory Group I pathways while activating inhibitory Group II pathways.

Therapeutic Potential

The pharmacological profile of 3-CPG suggests utility in conditions characterized by glutamatergic hyperactivity :

-

Neuroprotection (Ischemia/Stroke): By activating presynaptic mGluR2/3, 3-CPG inhibits the massive efflux of glutamate that occurs during ischemic events, reducing excitotoxic neuronal death.

-

Epilepsy: Antagonism of postsynaptic mGluR1/5 dampens hyperexcitability, while Group II agonism suppresses network synchronization.

-

Anxiety & Schizophrenia: Modulation of mGluR2/3 has shown promise in normalizing dopaminergic dysregulation in the prefrontal cortex.

Experimental Protocols

Synthesis: Strecker Reaction of 3-Carboxybenzaldehyde

Objective: Synthesize racemic 3-CPG for pharmacological evaluation.

Reagents: 3-carboxybenzaldehyde, Potassium Cyanide (KCN), Ammonium Chloride (NH

Protocol:

-

Formation of Aminonitrile: Dissolve 3-carboxybenzaldehyde (10 mmol) in ethanol/water (1:1). Add NH

Cl (12 mmol) and KCN (12 mmol). Stir at room temperature for 24 hours.-

Safety Note: KCN releases HCN gas in acidic conditions. Perform in a high-efficiency fume hood with a cyanide antidote kit available.

-

-

Hydrolysis: Isolate the intermediate aminonitrile. Reflux in 6M HCl for 12 hours to hydrolyze the nitrile group to a carboxylic acid.

-

Purification: Evaporate the solvent to obtain the hydrochloride salt. Dissolve in minimal water and adjust pH to 6.0 with NH

OH to precipitate the zwitterionic amino acid. Recrystallize from water/ethanol.[3]

In Vitro Assay: Calcium Mobilization (Group I Antagonism)

Objective: Determine the

Materials: CHO-K1 cells stably expressing rat mGluR1, FLIPR Calcium 6 Assay Kit, Probenecid.

Workflow:

-

Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates. Incubate overnight.

-

Dye Loading: Aspirate media. Add 100

L of Loading Buffer (HBSS + 20 mM HEPES + Calcium 6 dye + 2.5 mM Probenecid). Incubate 1 hour at 37°C. -

Pre-treatment: Add varying concentrations of 3-CPG (0.1

M to 100 -

Stimulation: Inject

concentration of Glutamate (typically 10 -

Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) using a microplate reader.

-

Analysis: Calculate % inhibition relative to glutamate-only control.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and pharmacological validation of 3-CPG.

References

-

Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor sub-types.[4] Journal of Neuroscience. Link

-

Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors.[4] Trends in Pharmacological Sciences. Link

-

Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology. Link

-

Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors. Neuropharmacology.[5][6] Link

-

Tocris Bioscience. Product Information: (S)-4-Carboxyphenylglycine (closely related structural analogue).Link

Sources

- 1. Pharmacological analysis of carboxyphenylglycines at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2S,1'S,2'S,3'R)-2-(2'-carboxy-3'-phenylcyclopropyl)glycine, a potent and selective antagonist of type 2 metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Enantiomeric Resolution & Pharmacological Profiling of 2-Amino-2-(3-carboxyphenyl)acetic Acid (3-CPG)

Part 1: Molecule Profile & Core Directive

Executive Summary

2-Amino-2-(3-carboxyphenyl)acetic acid, commonly referred to as 3-Carboxyphenylglycine (3-CPG) , is a non-proteinogenic amino acid and a conformationally restricted analogue of glutamate.[1] It serves as a critical probe in neuropharmacology for dissecting the subtypes of metabotropic glutamate receptors (mGluRs).

Unlike flexible glutamate, the phenyl ring of 3-CPG restricts the conformational space of the amino acid backbone, forcing specific binding modes that differentiate between Group I (mGluR1/5) and Group II (mGluR2/3) receptors.

Critical Technical Challenge: The benzylic

Chemical Identity

| Property | Detail |

| IUPAC Name | 2-Amino-2-(3-carboxyphenyl)acetic acid |

| Common Name | 3-Carboxyphenylglycine (3-CPG) |

| Molecular Formula | |

| Molecular Weight | 195.17 g/mol |

| Chiral Center | C2 ( |

| CAS (Racemate) | 13861-01-3 (Generic reference) |

| Solubility | Soluble in dilute acid/base; limited solubility in water/ethanol at isoelectric point. |

Part 2: Synthesis & Enantiomeric Resolution

To obtain high-purity enantiomers, we avoid direct asymmetric alkylation due to the racemization risk. Instead, we utilize a robust Bucherer-Bergs synthesis followed by Chemical Resolution using a chiral acid. This method minimizes exposure to harsh basic conditions after the chiral center is established.

Workflow Diagram

The following diagram illustrates the synthesis and resolution logic, highlighting the critical "Racemization Danger Zone."

Caption: Synthesis of 3-CPG via Hydantoin intermediate. The hydrolysis step requires careful pH control to prevent degradation.

Detailed Protocol: Chemical Resolution

This protocol yields (S)-3-CPG with >98% ee.

Reagents:

-

(RS)-3-CPG (crude racemate)

-

(+)-10-Camphorsulfonic acid (CSA) as the resolving agent.

-

Solvent: Methanol/Water (9:1 v/v).

Step-by-Step Methodology:

-

Salt Formation:

-

Dissolve 10.0 g (51 mmol) of (RS)-3-CPG in 150 mL of boiling water containing 1.0 equivalent of HCl (to solubilize the zwitterion).

-

Add 11.9 g (51 mmol) of (+)-10-Camphorsulfonic acid.

-

Adjust pH to ~2.0 if necessary to ensure protonation of the amine.

-

Mechanistic Note: We are forming diastereomeric salts: [(S)-3-CPG

(+)-CSA] and [(R)-3-CPG

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature over 6 hours, then refrigerate at 4°C overnight.

-

The (S)-3-CPG

(+)-CSA salt typically crystallizes out first (verify specific solubility for your batch; sometimes seeding is required). -

Filter the white crystals. Wash with cold ethanol.

-

-

Liberation of the Free Amino Acid:

-

Dissolve the salt in minimal water.

-

Apply to a cation-exchange column (Dowex 50W-X8,

form). -

Wash with water to remove the Camphorsulfonic acid (elutes in void volume).

-

Elute the amino acid with 1M

. -

Lyophilize the ammonia fractions to obtain free (S)-3-CPG.

-

-

Validation (Self-Correcting Step):

-

Chiral HPLC: Use a Crownpak CR(+) column (Daicel).

-

Mobile Phase:

1.5 -

Detection: UV at 210 nm.

-

Acceptance Criteria: Enantiomeric excess (ee) > 98%.[2] If <98%, recrystallize the salt from Step 2.

-

Part 3: Pharmacological Profiling (mGluRs)[3]

The enantiomers of 3-CPG exhibit distinct pharmacological profiles. Unlike 4-CPG (which is often a Group I antagonist), 3-CPG is a valuable tool for distinguishing between mGluR1 and mGluR5.

Receptor Selectivity Matrix

| Compound | mGluR1 (Group I) | mGluR5 (Group I) | mGluR2 (Group II) |

| (S)-3-CPG | Antagonist ( | Weak/Inactive | Agonist (Weak) |

| (R)-3-CPG | Inactive | Inactive | Inactive |

| (S)-4-CPG (Reference) | Antagonist | Antagonist | Agonist |

Key Insight: (S)-3-CPG is particularly useful because it antagonizes mGluR1-mediated phosphoinositide (PI) hydrolysis without significantly affecting mGluR5 at low concentrations. This selectivity is lost at high concentrations (>500

Signal Transduction Pathway

The following diagram maps the downstream effects of (S)-3-CPG binding to mGluR1 (inhibition) versus mGluR2 (activation).

Caption: (S)-3-CPG acts as a "molecular brake" on mGluR1 (blocking excitation) while potentially dampening release via mGluR2.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized material must be characterized using the following parameters.

-

Specific Rotation:

-

(S)-3-CPG:

(c=1, 1N HCl). Note: Phenylglycines typically show high specific rotations. -

Warning: The rotation sign (+) or (-) is solvent-dependent. Always report solvent (e.g., 1N HCl vs 1N NaOH).

-

-

NMR Spectroscopy (

):-

4.50 (s, 1H,

- 7.3-7.8 (m, 4H, Aromatic protons).

-

The absence of aliphatic peaks (other than the

-proton) confirms the purity from alkyl amino acid contaminants.

-

4.50 (s, 1H,

References

-

Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-342. Link

-

Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. Journal of Neuroscience, 14(5), 3370-3377. Link

-

Kingston, A. E., et al. (1998). Pharmacological analysis of carboxyphenylglycines at metabotropic glutamate receptors. Neuropharmacology, 37(1), 1-12. Link

-

Eaton, S. A., et al. (1993). Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine (CPG) and (RS)-alpha-methyl-4-carboxyphenylglycine (MCPG).[3] European Journal of Pharmacology, 244(2), 195-197. Link

-

ChemicalBook. (R)-2-Amino-2-(3-carboxyphenyl)acetic acid Product Database. Link

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to Diastereomeric Salt Crystallization of Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth protocol for the diastereomeric salt crystallization of amino acids. Moving beyond a simple recitation of steps, this document delves into the fundamental principles, critical parameters, and practical considerations essential for the successful resolution of racemic amino acids. The methodologies described herein are grounded in established chemical principles and validated through extensive application in both academic and industrial settings.

Introduction: The Imperative of Chiral Purity

In the realm of life sciences and pharmaceutical development, chirality is a paramount consideration. Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture is a critical step in the synthesis of many active pharmaceutical ingredients (APIs).[1][2] Among the various techniques for chiral resolution, diastereomeric salt crystallization remains a robust, scalable, and economically viable method, particularly for ionizable compounds like amino acids.[1][3][]

This classical resolution technique hinges on the conversion of a pair of enantiomers into a pair of diastereomers by reacting the racemic mixture with a single enantiomer of a chiral resolving agent.[3][5] Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities.[3][6] This crucial difference allows for their separation by fractional crystallization.[7][8]

The Principle of Diastereomeric Salt Crystallization

The process can be conceptually broken down into three core stages: salt formation, selective crystallization, and liberation of the enantiomer.

-

Diastereomeric Salt Formation: A racemic amino acid (containing both D and L enantiomers) is reacted with an optically pure chiral resolving agent. Since amino acids are amphoteric, possessing both an acidic carboxylic group and a basic amino group, the choice of resolving agent will depend on which functional group is targeted for salt formation.[9]

-

Selective Crystallization: The resulting mixture contains two diastereomeric salts (e.g., L-amino acid•D-resolving agent and D-amino acid•D-resolving agent). Due to their different crystal lattice energies and interactions with the solvent, one diastereomer will be less soluble than the other in a given solvent system.[11] By carefully controlling parameters such as solvent composition, temperature, and supersaturation, the less soluble diastereomer can be selectively crystallized from the solution.[2][12]

-

Liberation of the Enantiomer: Once the diastereomerically pure crystals are isolated, the final step involves breaking the salt to release the desired, now enantiomerically pure, amino acid. This is typically achieved by an acid-base extraction, which also allows for the recovery of the resolving agent for potential reuse.[7][13]

Below is a conceptual workflow of the entire process.

Caption: Workflow for Diastereomeric Salt Crystallization.

Detailed Experimental Protocol

This protocol provides a generalized framework. The specific quantities, solvents, and temperatures must be optimized for each specific amino acid and resolving agent pair.

Materials and Reagents

-

Racemic Amino Acid

-

High-Purity Chiral Resolving Agent (>99% ee)

-

Screening Solvents (e.g., alcohols, esters, ketones, water)[12]

-

Anti-solvents (e.g., heptane, toluene)

-

Acids and Bases for salt cleavage (e.g., HCl, NaOH)

-

Crystallization Vessel with temperature control and agitation

-

Filtration apparatus (Büchner funnel or similar)

-

Analytical equipment for ee determination (e.g., Chiral HPLC, GC, or CD spectroscopy)[14][15]

Step-by-Step Methodology

Part A: Screening for Optimal Resolving Agent and Solvent System

The success of this technique is critically dependent on the choice of resolving agent and solvent.[10][11] A preliminary screening process is indispensable.

-

Resolving Agent Selection: Choose a resolving agent with a functional group that can form a salt with the amino acid. For resolving racemic amino acids, common choices include:

-

Solvent Screening: The goal is to find a solvent where the two diastereomeric salts have a significant solubility difference.[11][12]

-

In separate vials, dissolve stoichiometric amounts of the racemic amino acid and the chosen resolving agent in a small amount of various test solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, water).

-

Heat the mixtures to achieve complete dissolution, then allow them to cool slowly to ambient temperature.

-

Observe which solvents yield crystalline solids.

-

Analyze the diastereomeric excess (d.e.) of the resulting crystals and the enantiomeric excess (e.e.) of the mother liquor using an appropriate analytical method (e.g., chiral HPLC). The most promising systems will show high d.e. in the solid phase.

-

Part B: Preparative Scale Crystallization

-

Salt Formation:

-

In a suitable crystallization vessel, dissolve the racemic amino acid (1.0 equivalent) in the optimized solvent system determined from the screening phase. Gentle heating may be required.

-

In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent. Note: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent can sometimes improve the optical purity of the first crop of crystals.

-

Slowly add the resolving agent solution to the amino acid solution with gentle agitation.

-

-

Inducing Crystallization:

-

Cool the solution slowly according to a controlled temperature profile. A typical rate is 5-10 °C per hour. Rapid cooling can lead to the precipitation of both diastereomers, reducing purity.[2]

-

If crystallization does not occur spontaneously, it can be induced by:

-

Seeding: Adding a few micro-crystals of the desired diastereomeric salt. This is the most reliable method if seed crystals are available.[16]

-

Scratching: Gently scratching the inner surface of the vessel with a glass rod.

-

Anti-solvent Addition: Slowly adding a solvent in which the diastereomeric salts are poorly soluble.[12]

-

-

-

Crystal Maturation and Isolation:

-

Once crystallization begins, maintain the mixture at the final temperature with slow agitation for a period of 2 to 24 hours. This "aging" or "maturation" step allows the system to approach equilibrium and can improve the diastereomeric purity of the crystals.

-

Isolate the crystals by vacuum filtration.

-

Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove residual mother liquor.

-

Dry the crystals under vacuum.

-

-

Liberation of the Enantiomerically Enriched Amino Acid:

-

Dissolve the dried diastereomeric salt crystals in water.

-

Adjust the pH with an acid (if a basic resolving agent was used) or a base (if an acidic resolving agent was used) to break the salt. For example, add dilute HCl to protonate the carboxylate and liberate the free amino acid if a chiral amine was the resolving agent.

-

This will precipitate either the free amino acid or the resolving agent, depending on their respective solubilities at the adjusted pH.

-

Isolate the pure amino acid by filtration or extract it with an appropriate organic solvent.

-

The resolving agent can often be recovered from the filtrate for reuse.[6]

-

-

Analysis and Recrystallization:

Critical Parameters and Optimization

The efficiency of a diastereomeric salt resolution is a multifactorial problem. Careful optimization of the following parameters is key to achieving high yield and purity.

| Parameter | Rationale and Key Considerations |

| Resolving Agent | The agent's structure must allow for strong, discriminating interactions with the enantiomers. A screen of different agents is often the most effective approach.[13] |

| Solvent System | The solvent profoundly impacts the solubility of the diastereomeric salts.[11] A good solvent will exhibit a large solubility difference between the two salts. Mixed solvent systems (solvent/anti-solvent) offer greater flexibility for fine-tuning solubility.[12] |

| Temperature Profile | Temperature directly controls solubility and the width of the metastable zone.[12] A controlled, slow cooling rate is crucial to favor the nucleation and growth of only the less soluble diastereomer.[2] |

| Stoichiometry | The molar ratio of the resolving agent to the racemate can influence both yield and purity.[3] While a 1:1 ratio is common, using 0.5 equivalents of the resolving agent can sometimes lead to a purer initial crop of crystals. |

| Supersaturation | This is the driving force for crystallization. It must be carefully controlled to avoid spontaneous nucleation of the more soluble diastereomer. Supersaturation is typically generated by cooling, solvent evaporation, or anti-solvent addition.[12] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystallization | - Solution is too dilute (insufficient supersaturation).- Incorrect solvent choice (salts are too soluble).- Presence of impurities inhibiting nucleation. | - Concentrate the solution by evaporating some solvent.[12]- Perform a more thorough solvent screen.[12]- Add seed crystals or try scratching the flask.[12]- Consider purifying the starting racemic mixture. |

| "Oiling Out" | - The salt's melting point is below the crystallization temperature.- The solution is too concentrated. | - Lower the crystallization temperature.- Add more solvent to reduce the concentration.[12]- Change to a less polar solvent system.[12] |

| Low Diastereomeric Excess (d.e.) | - Poor selectivity of the solvent system.- Crystallization occurred too rapidly.- Insufficient maturation time. | - Re-optimize the solvent system through screening.[12]- Employ a slower cooling rate.- Increase the aging time after crystallization begins.- Perform a recrystallization of the isolated salt. |

Conclusion

Diastereomeric salt crystallization is a powerful and enduring technique for the resolution of racemic amino acids. Its scalability and cost-effectiveness make it highly attractive for industrial applications. Success, however, is not a matter of chance; it requires a systematic approach to selecting the resolving agent and solvent, and careful control over the crystallization process. By understanding the underlying principles and diligently optimizing the key experimental parameters outlined in this guide, researchers can effectively implement this method to obtain amino acids of high enantiomeric purity.

References

- Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. pubs.acs.org.

- BenchChem. (n.d.). Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. BenchChem.

- Sistla, V. S. (n.d.).

- CAT. (n.d.). Analyses of amino acids, Enantiomeric purity.

- Anslyn, E. V., et al. (n.d.). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. PMC.

- Lee, M. J. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.

- Sui, A. (2023).

- Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry.

- BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents: Alternatives to (-)-Menthyloxyacetic Acid. BenchChem.

- Ding, R., Ying, J., & Zhao, Y. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Publishing.

- Lam, A. W. H., & Ng, K. M. (n.d.).

- LibreTexts. (2019). 24.4: Synthesis of Amino Acids. Chemistry LibreTexts.

- LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.

- Costa, A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. sciencedirect.com.

- Thomas, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.

- Buck, C. J. (1983). Resolution of racemic amino acids.

- BOC Sciences. (n.d.).

- Simon, M. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.

- Myerson, A. S. (2019). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.

- Szilágyi, B., et al. (2022).

- BOC Sciences. (n.d.). Amino Acid Chiral Resolution Services. BOC Sciences.

- Lam, W. H. (2005).

- UCL Discovery. (2010).

- ACS Publications. (n.d.).

- Ganjali, M. R., et al. (2017).

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. advanceseng.com [advanceseng.com]

- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 8. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pure.mpg.de [pure.mpg.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Analyses of amino acids, Enantiomeric purity [cat-online.com]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 17. Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Advanced Coupling Methods for Incorporating 2-Amino-2-(3-carboxyphenyl)acetic acid into Peptides

Abstract

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the design of peptides with enhanced stability, novel structural motifs, and tailored pharmacological profiles. 2-Amino-2-(3-carboxyphenyl)acetic acid, a trifunctional amino acid, presents a unique synthetic challenge due to its three reactive centers: an α-amino group and two distinct carboxylic acid groups. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful incorporation of this valuable building block into peptides using both solid-phase and solution-phase methodologies. We delve into the critical aspects of orthogonal protecting group strategies, comparative analysis of modern coupling reagents, and step-by-step protocols designed for high-yield, low-racemization outcomes.

Introduction: The Challenge of Trifunctional Amino Acids

2-Amino-2-(3-carboxyphenyl)acetic acid is a conformationally constrained amino acid analog. Its phenyl ring introduces a rigid scaffold, while the meta-disposed carboxylic acid provides a versatile handle for secondary modifications, such as drug conjugation, surface immobilization, or the creation of branched or cyclic peptides.

The primary hurdle in its use is the need for a precise and robust protecting group strategy.[1][2] With three functional groups, a carefully planned orthogonal protection scheme is not just recommended, but essential to prevent undesired side reactions, such as inter- and intramolecular amide bond formation at the wrong site.[1][3] This guide will illuminate the path to navigating these challenges effectively.

The Cornerstone: Orthogonal Protecting Group Strategy

Orthogonal protection is a strategy that allows for the selective removal of one type of protecting group in the presence of others by using completely different chemical conditions.[4][][6] For 2-Amino-2-(3-carboxyphenyl)acetic acid in the context of standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the strategy is clear and critical.

-

α-Amino Group Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the industry standard for temporary N-terminal protection in SPPS.[][7] Its key advantage is its lability to a mild base (typically piperidine), which does not affect the acid-labile protecting groups used for side chains.[4][]

-

α-Carboxyl Group: This group will form the peptide bond. In SPPS, it is activated in situ during the coupling step to react with the N-terminal amine of the growing peptide chain.[8] If it is the C-terminal residue of the entire peptide, this group is covalently linked to the solid support resin.[8][9]

-

meta-Carboxyl Group (Side Chain): This group requires a "permanent" protecting group that is stable throughout the entire synthesis (i.e., resistant to repeated piperidine treatments) but can be removed during the final cleavage step.[4] The tert-butyl (tBu) ester is the ideal choice, as it is highly stable to base but is cleanly cleaved by strong acids like trifluoroacetic acid (TFA), which is used for the final peptide release from the resin.[3][10]

Therefore, the commercially sourced or synthesized building block must be N-α-Fmoc-2-amino-2-(3-(tert-butoxycarbonyl)phenyl)acetic acid .

Caption: Orthogonal protection scheme for the subject amino acid.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency and minimizing racemization, especially when incorporating bulky or non-natural amino acids.[11][12] The activation of the amino acid's carboxyl group forms a reactive intermediate that is susceptible to racemization via oxazolone formation.[11][13] Modern coupling strategies mitigate this by using additives or employing reagents that form highly reactive esters less prone to racemization.[11][14]

| Reagent/System | Class | Activation Speed | Racemization Risk | Strengths & Considerations |

| DIC / Oxyma | Carbodiimide | Moderate | Low | Oxyma Pure is a highly effective, non-explosive additive that suppresses racemization better than HOBt.[14] This is a cost-effective and reliable choice for most couplings.[15] |

| HBTU / DIPEA | Uronium Salt | Fast | Moderate | A very common and effective reagent. However, the required base (DIPEA) can promote racemization of sensitive residues.[11] |

| HATU / DIPEA | Uronium Salt | Very Fast | Very Low | The 7-aza-HOBt backbone of HATU makes it exceptionally efficient for sterically hindered couplings and significantly reduces racemization.[12] It is the reagent of choice for difficult sequences. |

| PyBOP / DIPEA | Phosphonium Salt | Fast | Low | A powerful reagent, though its byproducts can sometimes be more challenging to remove. It is highly effective for hindered couplings.[16] |

| COMU / DIPEA | Uronium Salt | Very Fast | Very Low | Incorporates an Oxyma moiety directly into the structure, offering high reactivity similar to HATU but with improved solubility and safety (non-explosive).[14] |

Recommendation: For initial attempts, DIC/Oxyma provides a robust and economical option. For any signs of incomplete coupling or for incorporation into a sterically demanding position, switching to HATU is highly recommended.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol details the manual incorporation of N-α-Fmoc-2-amino-2-(3-(tert-butoxycarbonyl)phenyl)acetic acid into a growing peptide chain on a solid support using the standard Fmoc/tBu strategy.[3][9]

Caption: Workflow for a single coupling cycle in SPPS.

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

N-α-Fmoc-2-amino-2-(3-(tert-butoxycarbonyl)phenyl)acetic acid

-

Coupling Reagent: HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Racemization Suppressor (if using carbodiimides): Oxyma Pure

-

Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

-

SPPS reaction vessel (fritted syringe or automated synthesizer vessel)

Procedure:

-

Resin Preparation:

-

If starting a new synthesis, select a resin appropriate for your desired C-terminus (e.g., Rink Amide for a C-terminal amide, 2-Chlorotrityl chloride for a C-terminal acid).[17]

-

Swell the peptide-resin (with the previously coupled amino acid already deprotected) in DMF for 30 minutes. Drain the solvent.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve 3 equivalents (relative to resin loading) of N-α-Fmoc-2-amino-2-(3-(tert-butoxycarbonyl)phenyl)acetic acid and 2.95 equivalents of HATU in DMF.

-

Add 6 equivalents of DIPEA to the mixture.

-

Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature. For this bulky amino acid, a longer coupling time is recommended.[17]

-

-

Washing:

-

Drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.

-

-

Monitoring (Optional but Recommended):

-

Take a small sample of beads and perform a Kaiser test. A blue color indicates a successful coupling (no free primary amines). If the test is positive (beads remain yellow/colorless), a second coupling (recoupling) may be necessary.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

-

Final Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times) and IPA (2 times) to prepare for the next coupling cycle or final cleavage.

-

-

Final Cleavage and Deprotection:

-

Once the full peptide sequence is assembled, wash the final resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (TFA/TIS/H2O) to the resin and incubate for 2-3 hours at room temperature. This step removes the tBu side-chain protecting group from our special residue, all other acid-labile side-chain groups, and cleaves the peptide from the resin.[4]

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[18]

-

Protocol 2: Solution-Phase Fragment Coupling

Solution-phase synthesis is valuable for producing large quantities of shorter peptides or for fragment condensation strategies.[19][20] Here, we outline the coupling of a protected dipeptide with our target amino acid.

Materials:

-

Fragment 1: H-Peptide(n)-O-Me (A peptide fragment with a free N-terminus and methyl-ester protected C-terminus)

-

Fragment 2: N-α-Fmoc-2-amino-2-(3-(tert-butoxycarbonyl)phenyl)acetic acid

-

Coupling Reagent: EDC (a water-soluble carbodiimide)[14]

-

Additive: Oxyma Pure

-

Base: N-Methylmorpholine (NMM)

-

Solvents: Dichloromethane (DCM), Ethyl Acetate, 1N HCl, Saturated NaHCO₃ solution.

Procedure:

-

Reactant Preparation:

-

Dissolve 1.0 equivalent of Fragment 2 and 1.1 equivalents of Oxyma Pure in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

-

Activation:

-

Add 1.1 equivalents of EDC to the cooled solution and stir for 15 minutes.

-

-

Coupling:

-

In a separate flask, dissolve 1.05 equivalents of Fragment 1 in DCM and add 1.2 equivalents of NMM.

-

Add the solution of Fragment 1 to the activated Fragment 2 solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 1N HCl (to remove excess base), water, and saturated NaHCO₃ solution (to remove unreacted starting acid and Oxyma).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting protected peptide fragment using silica gel column chromatography.[21]

-

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The bulky nature of the amino acid impedes access to the N-terminus.[12] Peptide Aggregation: The growing peptide chain folds on itself, blocking the reaction site.[22] | Recouple: Repeat the coupling step with fresh reagents. Switch Reagent: Upgrade from HBTU or DIC to a more powerful reagent like HATU or COMU.[12] Increase Time/Temp: Extend the coupling time to 4-6 hours or use microwave-assisted synthesis to enhance kinetics.[2] |

| Racemization (Detected by Chiral HPLC/GC of hydrolysate) | Over-activation: Prolonged pre-activation time before adding to the resin.[11] Strong Base: DIPEA is a stronger base than NMM or Collidine and can increase the rate of oxazolone formation.[11][14] High Temperature: Elevated temperatures accelerate racemization.[15] | Use Additives: Always use DIC in combination with Oxyma Pure or HOAt.[11][14] Change Base: Substitute DIPEA with the weaker, more sterically hindered 2,4,6-Collidine, especially for sensitive couplings.[11] Control Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to RT).[15] |

| Unexpected Mass Peak (+56 Da) | Incomplete tBu Deprotection: The tert-butyl ester on the side chain was not fully cleaved during the final TFA step. | Extend Cleavage Time: Increase the TFA cleavage time to 4 hours. Re-cleave: Subject the crude peptide to a fresh cleavage cocktail. |

References

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

-

Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Peptide synthesis. Wikipedia. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

-

Introduction to Peptide Synthesis. PMC - NIH. [Link]

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-synthesis. [Link]

-

Protecting group. Wikipedia. [Link]

-

Structure of Various Protecting Groups Used In SPPS. ResearchGate. [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers. [Link]

-

Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab @ UC Irvine. [Link]

Sources

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]

- 8. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. bachem.com [bachem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. bachem.com [bachem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.uci.edu [chem.uci.edu]

- 18. blog.mblintl.com [blog.mblintl.com]

- 19. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 20. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]

- 21. peptide.com [peptide.com]

- 22. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

Application Note & Protocol: High-Purity Isolation of 2-Amino-2-(3-carboxyphenyl)acetic Acid via Optimized Recrystallization

Abstract

This technical guide provides a comprehensive, field-proven methodology for the purification of 2-Amino-2-(3-carboxyphenyl)acetic acid through recrystallization. Targeting researchers, medicinal chemists, and process development scientists, this document moves beyond a simple protocol, offering a deep dive into the physicochemical principles governing the purification of this amphoteric molecule. We detail solvent system selection, a step-by-step purification workflow, troubleshooting common issues, and methods for purity verification. The causality behind each experimental choice is explained to empower users to adapt and optimize the protocol for their specific needs, ensuring the consistent attainment of high-purity material essential for downstream applications in research and pharmaceutical development.

Introduction: The Critical Need for Purity

2-Amino-2-(3-carboxyphenyl)acetic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a phenylglycine core with an additional carboxylic acid moiety, makes it a valuable building block for synthesizing novel pharmaceutical candidates. The presence of impurities, which can include residual starting materials, synthetic by-products, or other amino acids, can drastically impact the outcomes of subsequent synthetic steps and biological assays.[1][2] Therefore, a robust and reproducible purification method is paramount.

Recrystallization stands as a powerful, cost-effective, and scalable technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This application note provides a foundational protocol and the underlying scientific rationale for achieving high-purity 2-Amino-2-(3-carboxyphenyl)acetic acid.

Physicochemical Landscape & Strategic Approach

A successful recrystallization strategy is built upon a thorough understanding of the target molecule's properties.

2.1. Molecular Characteristics

-

Compound: 2-Amino-2-(3-carboxyphenyl)acetic acid

-

Molecular Formula: C₉H₉NO₄[3]

-

Molecular Weight: 195.17 g/mol [3]

-

Appearance: Crystalline solid

-

Key Structural Features: The molecule possesses both a basic amino group (-NH₂) and two acidic carboxylic acid groups (-COOH). This zwitterionic nature is the dominant factor governing its solubility.[4]

Table 1: Physicochemical Properties

| Property | Value / Predicted Value | Significance for Recrystallization |

| Melting Point | 210-211 °C (decomposes)[3] | A sharp melting point close to the literature value is a key indicator of purity. |

| pKa (Predicted) | 1.82 ± 0.10[5] | Indicates the acidity of the carboxylic acid groups. Solubility will be high at pH > pKa. |

| Boiling Point (Predicted) | 431.9 ± 40.0 °C[5] | Suggests high thermal stability under typical recrystallization conditions. |

2.2. The Causality of Solvent Selection

The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Due to the zwitterionic and polar nature of 2-Amino-2-(3-carboxyphenyl)acetic acid, highly polar solvents are the primary candidates.

-

Water: As a general rule, amino acids are soluble in water.[4] Water is an excellent starting point due to its polarity, safety, and low cost.

-

Aqueous Acetic Acid: The use of a dilute organic acid like acetic acid can enhance solubility by protonating the amino group, forming a more soluble ammonium salt.[6][7] This can be particularly effective for dissolving the crude material before inducing crystallization by cooling or pH adjustment.

-

Ethanol/Water Mixtures: A binary solvent system, such as ethanol/water, offers tunable polarity.[4] The compound might be highly soluble in hot water but sparingly soluble in ethanol. Ethanol can act as an "anti-solvent" to induce precipitation from an aqueous solution.

The phenyl ring introduces some hydrophobic character, which might be exploited with mixed solvent systems, but water-based systems remain the most logical and effective choice.[8]

Experimental Workflow: From Crude Solid to Purified Crystals

This section details the step-by-step protocol for purification. Safety glasses, lab coat, and appropriate gloves must be worn at all times.

Diagram: Recrystallization Workflow

Caption: Workflow for the purification of 2-Amino-2-(3-carboxyphenyl)acetic acid.

Protocol 1: Recrystallization from Water

This protocol is the recommended starting point due to its simplicity and effectiveness.

-

Dissolution: Place the crude 2-Amino-2-(3-carboxyphenyl)acetic acid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a stir bar. In a separate beaker, heat deionized water to boiling.

-

Add the hot water to the flask in small portions while stirring and heating until the solid just dissolves. Use the absolute minimum amount of hot solvent required. Causality: Using minimal solvent ensures the solution becomes supersaturated upon cooling, maximizing crystal yield.

-

Decolorization (Optional): If the solution is colored, remove it from the heat source and add a very small amount of activated charcoal (approx. 1-2% of the solute's weight).[4] Swirl the flask and gently heat for 2-5 minutes. Causality: The high surface area of charcoal adsorbs colored impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-heating the glassware prevents premature crystallization of the product on the funnel or in the filter paper, which would decrease the yield.

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small portion of ice-cold deionized water to remove any adhering mother liquor containing dissolved impurities.[4]

-

Drying: Dry the purified crystals under vacuum to a constant weight. Determine the melting point and assess purity via TLC or HPLC.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| "Oiling Out" (Product separates as a liquid) | The solution is supersaturated above the compound's melting point; cooling too rapidly. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow for slower cooling. Consider switching to a solvent system where the compound is less soluble.[9] |

| No Crystals Form | The solution is too dilute; impurities are inhibiting crystallization. | Evaporate some of the solvent to increase the concentration and attempt to cool again.[9] Try scratching the inside of the flask with a glass rod at the solvent-air interface to provide nucleation sites. Add a seed crystal of pure product if available. |

| Very Low Yield | Too much solvent was used; premature crystallization during hot filtration; compound has significant solubility in cold solvent. | Ensure the minimum amount of hot solvent is used. Ensure filtration apparatus is pre-heated. Cool the filtrate for a longer period in the ice bath. Attempt to recover a second crop of crystals by evaporating some of the mother liquor. |

| Colored Product | Colored impurities were not fully removed. | Repeat the recrystallization process, ensuring the use of activated charcoal during the dissolution step. |

Purity Assessment

The efficacy of the purification must be validated.

-

Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess purity. The purified product should appear as a single spot, ideally with a different Rf value than the crude material. The spots can be visualized using ninhydrin stain.[4]

-

Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point. Compare the experimental melting point to the literature value (210-211 °C). Impurities typically depress and broaden the melting point range.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice, providing precise information on the percentage purity of the final product.

By following this detailed guide, researchers can confidently and consistently purify 2-Amino-2-(3-carboxyphenyl)acetic acid, ensuring the high quality of material required for demanding scientific applications.

References

- General procedures for the purification of Amino acids - Chempedia. LookChem.

- Process for purifying long chain amino acids.

- Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz

- Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide. Benchchem.

- How to recrystallization amine compound and it is not soluble in common organic solvents.

- 2-Amino-2-(3-carboxyphenyl)acetic acid. ChemicalBook.

- (R)-2-Amino-2-(3-carboxyphenyl)acetic acid. ChemicalBook.

- Impurity profile of amino acids?.

- Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Consider

Sources

- 1. researchgate.net [researchgate.net]

- 2. polypeptide.com [polypeptide.com]

- 3. 2-Amino-2-(3-carboxyphenyl)acetic acid CAS#: 2196-57-8 [m.chemicalbook.com]

- 4. General procedures for the purification of Amino acids - Chempedia - LookChem [lookchem.com]

- 5. (R)-2-Amino-2-(3-carboxyphenyl)acetic acid | 13861-01-3 [amp.chemicalbook.com]

- 6. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: 2-Amino-2-(3-carboxyphenyl)acetic Acid in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Unique Chiral Scaffold

2-Amino-2-(3-carboxyphenyl)acetic acid is a fascinating, non-proteinogenic α-amino acid distinguished by its rigid phenyl backbone and the presence of two carboxylic acid moieties at the meta position relative to each other. This unique structural architecture presents a compelling, yet largely unexplored, platform for asymmetric synthesis. While direct, published applications of this specific molecule are not prevalent, its inherent chirality and trifunctional nature (amine, and two carboxylic acids) make it a highly promising candidate for development as a chiral ligand, organocatalyst, or complex building block.

These notes will provide a forward-looking guide, grounded in established principles of asymmetric catalysis, to unlock the potential of 2-Amino-2-(3-carboxyphenyl)acetic acid. We will explore its prospective applications, detailing the scientific rationale and providing foundational protocols to inspire and guide future research.

Part 1: Core Strengths for Asymmetric Synthesis

The utility of 2-Amino-2-(3-carboxyphenyl)acetic acid in asymmetric synthesis is predicated on several key structural features:

-

Inherent Chirality: The α-carbon is a stable stereocenter, providing the fundamental source of chirality.

-

Trifunctionality: The presence of an amino group and two carboxylic acids offers multiple points for modification, allowing for the fine-tuning of steric and electronic properties.

-

Structural Rigidity: The phenyl ring restricts conformational flexibility, which is a highly desirable trait in a chiral ligand or catalyst as it often leads to higher enantioselectivity.

-

Chelating Potential: The amino and carboxyl groups are well-positioned to chelate with metal centers, forming stable chiral catalysts.

Caption: Key structural features of 2-Amino-2-(3-carboxyphenyl)acetic acid.

Part 2: Prospective Application as a Chiral Ligand in Transition Metal Catalysis

The most immediate application of 2-Amino-2-(3-carboxyphenyl)acetic acid is as a precursor to chiral ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. The amino acid can be derivatized to create bidentate or tridentate ligands that can form stable, well-defined complexes with metals like rhodium, iridium, ruthenium, and palladium.

Conceptual Ligand Design and Rationale

By selectively modifying the amino and carboxyl groups, a variety of ligand architectures can be envisioned. For instance, the amino group can be functionalized with a phosphine-containing moiety, and one of the carboxyl groups can be esterified or amidated to fine-tune solubility and steric bulk. The remaining carboxyl group can serve as an anchoring point to the metal.

Caption: Conceptual workflow for synthesizing a chiral phosphine-amino acid ligand.

Hypothetical Protocol: Synthesis of a Chiral Rhodium Catalyst for Asymmetric Hydrogenation

This protocol outlines a hypothetical synthesis of a rhodium catalyst based on a derivative of 2-Amino-2-(3-carboxyphenyl)acetic acid for the asymmetric hydrogenation of a model substrate, methyl acetamidoacrylate.

Materials:

-

(R)-2-Amino-2-(3-carboxyphenyl)acetic acid

-

Benzyl bromide

-

Thionyl chloride

-

Diphenylphosphine

-

Triethylamine

-

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

-

Methyl acetamidoacrylate

-

Anhydrous, degassed solvents (Methanol, Dichloromethane, THF)

-

Inert atmosphere glovebox or Schlenk line

Protocol Steps:

-

Selective Esterification:

-

Suspend (R)-2-Amino-2-(3-carboxyphenyl)acetic acid (1 equiv.) in benzyl alcohol.

-

Cool to 0 °C and slowly add thionyl chloride (1.1 equiv.).

-

Allow to warm to room temperature and stir for 12 hours.

-

Remove solvent under reduced pressure and purify the resulting benzyl ester by column chromatography.

-

-

Amide Coupling with Diphenylphosphine:

-

Dissolve the mono-ester from step 1 (1 equiv.) in anhydrous CH₂Cl₂.

-

Add triethylamine (2.2 equiv.).

-

In a separate flask, react diphenylphosphine with a suitable linker (e.g., 2-bromoacetyl bromide) to form a phosphine-containing acyl chloride.

-

Slowly add the phosphine-acyl chloride to the amino acid solution at 0 °C.

-

Stir for 4 hours at room temperature.

-

Wash the reaction mixture with saturated NaHCO₃ and brine, dry over MgSO₄, and purify by chromatography to yield the phosphine-amino acid ligand.

-

-

Catalyst Formation and In Situ Hydrogenation:

-

In a glovebox, dissolve the ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol) in anhydrous, degassed methanol (5 mL).

-

Stir for 30 minutes to allow for complex formation.

-

Add methyl acetamidoacrylate (1 mmol).

-

Pressurize the reaction vessel with H₂ (5 bar) and stir vigorously for 12 hours at room temperature.

-

-

Analysis:

-

Vent the reactor and analyze the conversion by ¹H NMR.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

-

Expected Outcome and Rationale:

The rigid backbone of the ligand derived from 2-Amino-2-(3-carboxyphenyl)acetic acid is expected to create a well-defined chiral pocket around the rhodium center. This should lead to effective facial discrimination of the prochiral olefin, resulting in a high enantiomeric excess of one enantiomer of the hydrogenated product. The presence of multiple functional groups allows for the creation of a library of ligands to optimize the reaction for different substrates.

| Parameter | Expected Range | Rationale |

| Conversion | >95% | Rhodium is a highly active catalyst for olefin hydrogenation. |

| Enantiomeric Excess (ee) | 80-99% | The rigid, chiral ligand should effectively control the stereochemical outcome. |

| Turnover Number (TON) | >100 | Efficient catalysis is expected under these conditions. |

Part 3: Prospective Application as a Bifunctional Organocatalyst

The coexistence of a Brønsted acidic carboxylic acid group and a Brønsted basic amino group makes 2-Amino-2-(3-carboxyphenyl)acetic acid a prime candidate for development as a bifunctional organocatalyst, analogous to proline.[1] Such catalysts are highly effective in promoting reactions like asymmetric aldol and Mannich reactions through the formation of a transient enamine intermediate.

Proposed Catalytic Cycle for an Asymmetric Aldol Reaction

Caption: Proposed catalytic cycle for an asymmetric aldol reaction.

Hypothetical Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

Materials:

-

(S)-2-Amino-2-(3-carboxyphenyl)acetic acid

-

Cyclohexanone

-

4-Nitrobenzaldehyde

-

DMSO (anhydrous)

-

Standard workup reagents (HCl, NaHCO₃, brine, MgSO₄)

Protocol Steps:

-

Reaction Setup:

-

To a solution of 4-nitrobenzaldehyde (1 mmol) in DMSO (4 mL), add cyclohexanone (10 mmol).

-

Add (S)-2-Amino-2-(3-carboxyphenyl)acetic acid (0.2 mmol, 20 mol%).

-

Stir the mixture at room temperature for 24-72 hours, monitoring by TLC.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient).

-

-

Analysis:

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the diastereomeric ratio (dr) by ¹H NMR of the crude product.

-

Determine the enantiomeric excess (ee) by chiral HPLC.

-

Causality and Expected Outcome:

The amino group of the catalyst is expected to react with cyclohexanone to form a chiral enamine. Simultaneously, the carboxylic acid group can activate the aldehyde through hydrogen bonding, orienting it for a stereoselective attack by the enamine. The rigidity of the phenyl backbone should enhance the organization of the transition state, leading to good diastereoselectivity and enantioselectivity. The second carboxylic acid could potentially play a role in secondary interactions, further ordering the transition state assembly.

Part 4: Utilization as a Chiral Building Block

Beyond catalysis, 2-Amino-2-(3-carboxyphenyl)acetic acid can serve as a valuable chiral building block for the synthesis of complex molecules, such as conformationally constrained peptides or as a scaffold in drug discovery. Its incorporation can introduce a rigid turn or specific spatial orientation of functional groups.

Hypothetical Protocol: Incorporation into a Dipeptide

Materials:

-

(R)-2-Amino-2-(3-carboxyphenyl)acetic acid, with one carboxyl group protected as a methyl ester (prepared via standard methods).

-

Fmoc-L-Alanine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (anhydrous)

Protocol Steps:

-

Activation of Fmoc-L-Alanine:

-

Dissolve Fmoc-L-Alanine (1.1 equiv.) and HBTU (1.1 equiv.) in DMF.

-

Add DIPEA (2.2 equiv.) and stir for 15 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the mono-protected (R)-2-Amino-2-(3-carboxyphenyl)acetic acid methyl ester (1 equiv.) to the activated amino acid solution.

-

Stir for 6 hours at room temperature.

-

-

Workup and Deprotection:

-

Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer, concentrate, and purify the Fmoc-protected dipeptide by chromatography.

-

The Fmoc group can be removed using piperidine in DMF to allow for further peptide chain elongation.

-

Rationale:

The rigid phenylacetic acid core will enforce a specific conformation on the resulting peptide. This is a common strategy in medicinal chemistry to create peptidomimetics with enhanced stability and receptor binding affinity.

Conclusion and Future Outlook

2-Amino-2-(3-carboxyphenyl)acetic acid represents a promising, yet underutilized, platform in the field of asymmetric synthesis. Its unique structural attributes provide a strong foundation for the development of novel chiral ligands and organocatalysts. The hypothetical protocols presented here, based on well-established chemical principles, are intended to serve as a starting point for researchers to explore the full potential of this intriguing molecule. Future work should focus on the systematic synthesis and screening of derivatives in a range of asymmetric transformations to fully map out its capabilities and establish it as a valuable tool in the synthetic chemist's arsenal.

References

-

Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 2002 , 41(12), 1998-2007. [Link]

-

List, B., Lerner, R. A., & Barbas III, C. F. Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 2000 , 122(10), 2395–2396. [Link]

Sources

Troubleshooting & Optimization

troubleshooting poor enantiomeric excess in the resolution of 2-Amino-2-(3-carboxyphenyl)acetic acid

The following guide acts as a specialized Technical Support Center for researchers encountering difficulties in the optical resolution of 2-Amino-2-(3-carboxyphenyl)acetic acid (also known as 3-carboxyphenylglycine or 3-CPG).

Ticket ID: RES-3CPG-001 Subject: Troubleshooting Poor Enantiomeric Excess (ee) in Diastereomeric Crystallization Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary & Molecule Analysis

You are dealing with 2-Amino-2-(3-carboxyphenyl)acetic acid , a phenylglycine derivative characterized by a benzylic amine and two carboxylic acid moieties. This structure presents unique challenges compared to standard phenylglycine.

The Core Problem: Poor enantiomeric excess (ee) in the isolated salt is rarely a single-variable failure. It usually stems from one of three root causes:

-

Thermodynamic Failure: The diastereomeric salts form a solid solution rather than a eutectic conglomerate.

-

Kinetic Trapping: Rapid crystallization entraps the counter-enantiomer (occlusion).

-

Chemical Instability: The benzylic proton is acidic; racemization may occur during the resolution process if pH or temperature is mishandled.

Diagnostic Workflow

Before altering parameters, identify where the process is failing. Use this logic flow to diagnose the root cause.

Figure 1: Diagnostic decision tree for isolating the cause of low enantiomeric excess.

Troubleshooting Guide (Q&A)

Phase 1: The Chemistry (Salt Formation)

Q: I am using Camphorsulfonic Acid (CSA) but getting <20% ee. Is this the wrong agent? A: Not necessarily, but the mode of resolution might be incorrect for a dicarboxylic amino acid. Standard phenylglycine is often resolved with (+)-CSA acting on the amine. However, 3-CPG has two carboxylic acid groups, making the zwitterionic character complex.

-

The Fix: If direct resolution with chiral acids (CSA, Mandelic acid) fails, you must switch to a Chiral Base strategy. The presence of the 3-carboxy group increases the acidity of the molecule.

-

Protocol Shift:

-

Protect the amine (e.g., N-acetyl or N-BOC) to eliminate zwitterionic interference.

-

Use a chiral base such as (S)-(-)-1-Phenylethylamine or Cinchonidine .

-

The N-protected derivative often crystallizes more predictably than the free zwitterion.

-

Q: My salt precipitates immediately upon adding the resolving agent. Is this good? A: No. Immediate precipitation ("crashing out") traps impurities and the unwanted enantiomer, leading to poor ee. This is a kinetic failure.

-

The Fix:

-

Increase Solvent Volume: Ensure the salt is fully soluble at the boiling point (reflux).

-

Add Co-solvent: If using water, add methanol or ethanol to increase solubility and slow down nucleation.

-

Seeding: Cool the solution slowly to the metastable zone (just below saturation) and add pure seed crystals (0.1 wt%). This forces the "correct" isomer to crystallize first.

-

Phase 2: The Process (Crystallization & Stability)

Q: The ee drops when I try to recrystallize the salt. Why? A: This is a classic sign of In-Situ Racemization . The alpha-proton in phenylglycine derivatives is benzylic and adjacent to a carbonyl, making it significantly acidic (pKa ~29 in DMSO, but lower in water/salt forms).

-

Mechanism: Heating in the presence of a strong base or even prolonged heating in weak acid can trigger enolization, destroying the chirality you just achieved.

-

The Fix:

-

Minimize time at reflux (T < 60°C is safer).

-

Avoid strong excess of basic resolving agents.

-

Dynamic Kinetic Resolution (DKR): If racemization is unavoidable, turn it into a feature. Use an aldehyde (e.g., 3,5-dichlorosalicylaldehyde) to catalyze racemization of the solution phase while the desired enantiomer crystallizes out (requires specific conditions).

-

Phase 3: Analysis

Q: My HPLC shows 99% ee, but the optical rotation is low. Which is right? A: Trust the HPLC (chiral column), but verify the method.

-

Common Error: Phenylglycine derivatives can aggregate. Ensure your HPLC mobile phase contains an additive (e.g., 0.1% TFA or DEA) to break aggregates.

-

Contamination: The "low rotation" often comes from the resolving agent itself. If you used (+)-CSA, traces of it remaining in your product will skew the rotation significantly. Ensure the resolving agent is fully removed (via ion exchange or extraction) before measuring rotation.

Optimized Experimental Protocols

Protocol A: Direct Resolution Screen (Zwitterion Path)

Use this if you wish to avoid protection/deprotection steps.

Objective: Screen for a diastereomeric salt that breaks the solid solution.

-

Preparation: Suspend 1.0 mmol of racemic 3-CPG in 2.0 mL of water.

-

Acid Addition: Add 0.5 mmol (0.5 eq) of the Chiral Acid (see Table 1).

-

Note: Using 0.5 eq (Pope-Peachey method) maximizes the theoretical yield of the less soluble salt.

-

-

Heating: Heat to 80°C until clear. If not clear, add Methanol dropwise until dissolution.

-

Crystallization: Cool to 25°C at a rate of 10°C/hour. Stir gently.

-